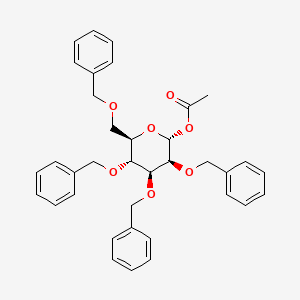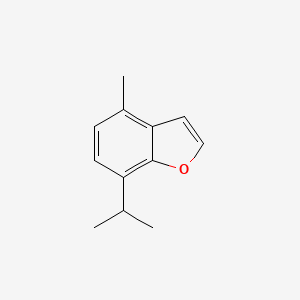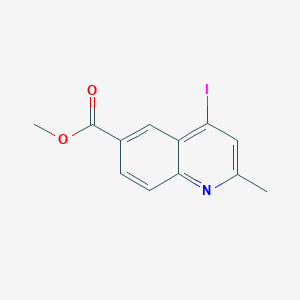
Methyl 4-iodo-2-methylquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-iodo-2-methylquinoline-6-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a quinoline core with a methyl group at the 2-position, an iodine atom at the 4-position, and a methyl ester group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-2-methylquinoline-6-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylquinoline. This can be achieved through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Iodination: The 2-methylquinoline is then subjected to iodination at the 4-position. This can be accomplished using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position. This can be done using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom at the 4-position makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The methyl group at the 2-position can undergo oxidation to form a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group at the 6-position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Major Products Formed
Substitution: Formation of 4-azido-2-methylquinoline-6-carboxylate.
Oxidation: Formation of 2-carboxyquinoline-6-carboxylate.
Reduction: Formation of 6-hydroxymethyl-4-iodo-2-methylquinoline.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 4-iod
Propiedades
Fórmula molecular |
C12H10INO2 |
|---|---|
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
methyl 4-iodo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3 |
Clave InChI |
VGTFMOYOFKYDQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


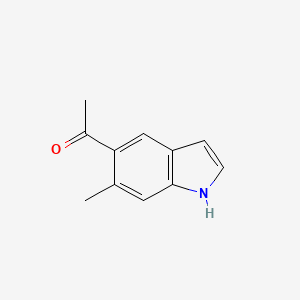
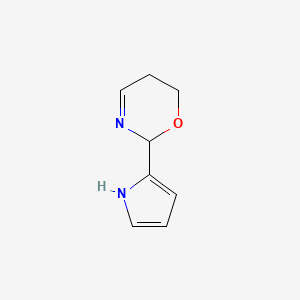
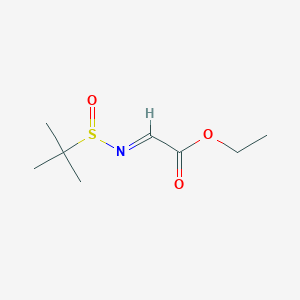
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)


![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)

![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
